N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide
Overview
Description
N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a phthalic anhydride derivative.
Introduction of the Carboxamide Group: This step involves the reaction of the isoindole core with an amine derivative, such as 4-methylphenylamine, under suitable conditions.
Coupling Reactions: The final steps involve coupling reactions to introduce the remaining aromatic groups and functionalize the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and amine groups can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Signal Transduction Pathways: It may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylbenzyl)aniline: A simpler compound with a similar aromatic structure.
4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA): A starburst π-conjugated molecule used in optoelectronic devices.
Uniqueness
N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O4/c1-18-3-10-22(11-4-18)31-27(34)20-7-14-24(15-8-20)33-29(36)25-16-9-21(17-26(25)30(33)37)28(35)32-23-12-5-19(2)6-13-23/h3-17H,1-2H3,(H,31,34)(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTQGZKJVNGYBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=C(C=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360408 | |
Record name | N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5186-70-9 | |
Record name | N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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